

Spectroscopic Profile of 4-Phenylethynylphthalic Anhydride: A Technical Overview

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Compound of Interest

Compound Name: 4-Phenylethynylphthalic Anhydride

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Phenylethynylphthalic Anhydride**, a key compound utilized by researchers, scientists, and drug development professionals. The document outlines the characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral data, along with the experimental protocols for their acquisition.

Introduction

4-Phenylethynylphthalic Anhydride is a molecule of significant interest in various fields of chemical research and development, particularly in the synthesis of high-performance polymers. A thorough understanding of its structural and electronic properties is crucial for its effective application. Spectroscopic techniques such as FTIR and NMR provide valuable insights into the molecular structure and functional groups present in the compound. This guide summarizes the key spectroscopic data for **4-Phenylethynylphthalic Anhydride**.

Spectroscopic Data

The spectroscopic data for **4-Phenylethynylphthalic Anhydride** has been compiled and is presented in the following tables. This information is based on analyses reported in scientific literature where the compound was characterized using standard spectroscopic methods.^[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic absorption bands in the infrared spectrum of **4-Phenylethynylphthalic Anhydride** are summarized in Table 1.

Phenylethynylphthalic Anhydride are summarized in Table 1.

Table 1: FTIR Spectral Data for **4-Phenylethynylphthalic Anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850 - 1780	Strong	C=O stretch (anhydride, symmetric and asymmetric)
~2220	Moderate	-C≡C- stretch (alkyne)
~1600 - 1450	Moderate to Weak	C=C stretch (aromatic rings)
~1250 - 1100	Strong	C-O-C stretch (anhydride)
~900 - 675	Moderate	C-H bend (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H NMR and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

The proton NMR spectrum of **4-Phenylethynylphthalic Anhydride** exhibits signals corresponding to the aromatic protons of the phthalic anhydride and the phenylethynyl groups.

Table 2: ¹H NMR Spectral Data for **4-Phenylethynylphthalic Anhydride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9 - 8.2	m	3H	Aromatic Protons (Phthalic Anhydride moiety)
~7.4 - 7.6	m	5H	Aromatic Protons (Phenyl group)

The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Table 3: ^{13}C NMR Spectral Data for **4-Phenylethynylphthalic Anhydride**

Chemical Shift (δ , ppm)	Assignment
~162 - 164	C=O (Anhydride Carbons)
~120 - 138	Aromatic Carbons
~128 - 132	Phenyl Carbons
~88 - 95	Alkyne Carbons ($-\text{C}\equiv\text{C}-$)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

FTIR Spectroscopy

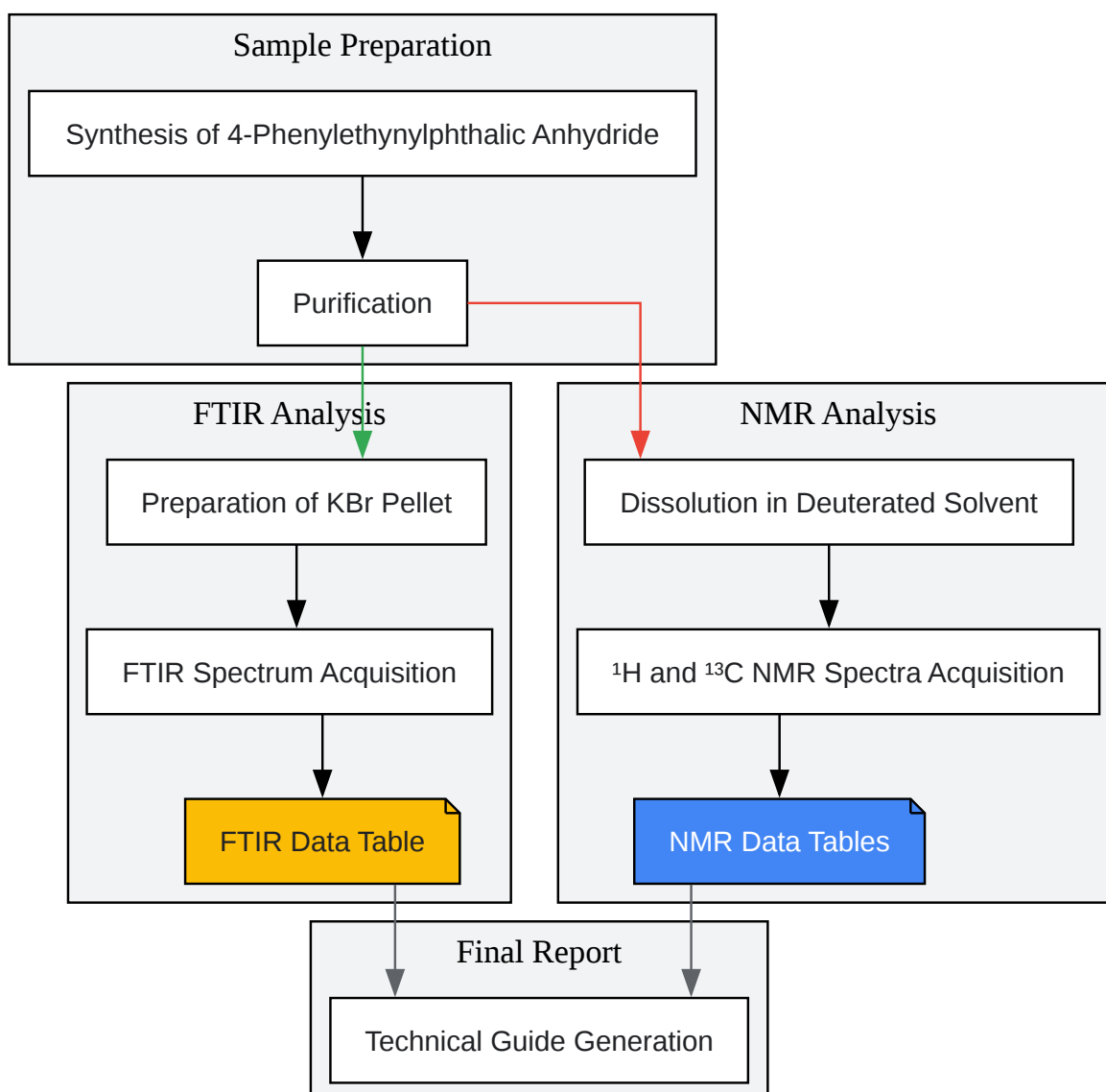
A sample of **4-Phenylethynylphthalic Anhydride** is prepared as a KBr (potassium bromide) pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$. The background spectrum of a pure KBr pellet is subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

NMR Spectroscopy

A sample of **4-Phenylethynylphthalic Anhydride** is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H NMR and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **4-Phenylethynylphthalic Anhydride** is depicted in the following diagram.



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Caption: Experimental workflow for the spectroscopic characterization of **4-Phenylethynylphthalic Anhydride**.

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References

- 1. researchgate.net [researchgate.net]
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